molecular formula C9H12O6 B13820561 Trimethyl cyclopropane-1,1,2-tricarboxylate CAS No. 22650-26-6

Trimethyl cyclopropane-1,1,2-tricarboxylate

Cat. No.: B13820561
CAS No.: 22650-26-6
M. Wt: 216.19 g/mol
InChI Key: AITCJXFGMWROSY-UHFFFAOYSA-N
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Description

Trimethyl cyclopropane-1,1,2-tricarboxylate is an organic compound with the molecular formula C9H12O6 It is a derivative of cyclopropane, featuring three carboxylate groups attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl cyclopropane-1,1,2-tricarboxylate can be synthesized through a 1,3-dipolar cycloaddition reaction. This reaction involves the interaction between a 1,3-dipole, such as methyl diazoacetate, and an unsaturated system like dimethyl fumaric acid. The reaction yields a five-membered cycloadduct, which upon expulsion of nitrogen gas, forms this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by metals to enhance reactivity and selectivity .

Chemical Reactions Analysis

Types of Reactions

Trimethyl cyclopropane-1,1,2-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols.

    Substitution: The carboxylate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions to preserve the integrity of the cyclopropane ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Trimethyl cyclopropane-1,1,2-tricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which trimethyl cyclopropane-1,1,2-tricarboxylate exerts its effects involves interactions with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl cyclopropane-1,1,2-tricarboxylate is unique due to its specific arrangement of carboxylate groups and the presence of three methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications .

Properties

CAS No.

22650-26-6

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

IUPAC Name

trimethyl cyclopropane-1,1,2-tricarboxylate

InChI

InChI=1S/C9H12O6/c1-13-6(10)5-4-9(5,7(11)14-2)8(12)15-3/h5H,4H2,1-3H3

InChI Key

AITCJXFGMWROSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC1(C(=O)OC)C(=O)OC

Origin of Product

United States

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